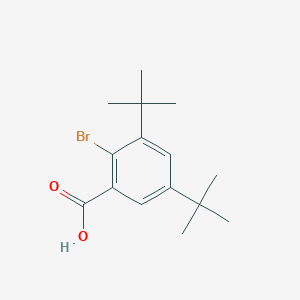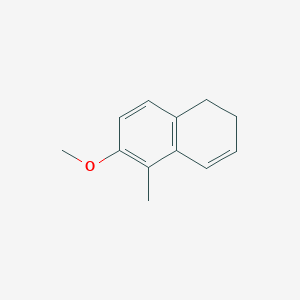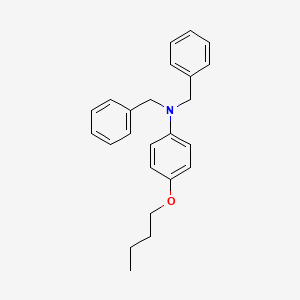
N,N-Dibenzyl-4-butoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-4-butoxyaniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and a butoxy group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method to synthesize N,N-Dibenzyl-4-butoxyaniline involves the nucleophilic substitution of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aniline with benzyl halides.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-butoxyaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dibenzyl-4-butoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-4-butoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
N,N-Dibenzylaniline: Similar structure but lacks the butoxy group.
N,N-Dibenzyl-4-methoxyaniline: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: N,N-Dibenzyl-4-butoxyaniline is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
63232-60-0 |
|---|---|
Formule moléculaire |
C24H27NO |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-butoxyaniline |
InChI |
InChI=1S/C24H27NO/c1-2-3-18-26-24-16-14-23(15-17-24)25(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3 |
Clé InChI |
ILGQEYAMXGJZTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
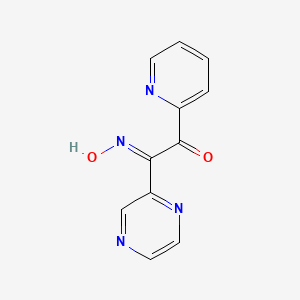
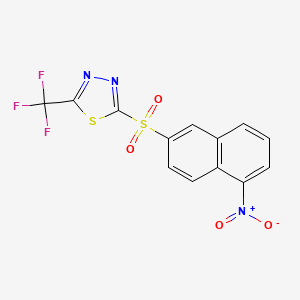
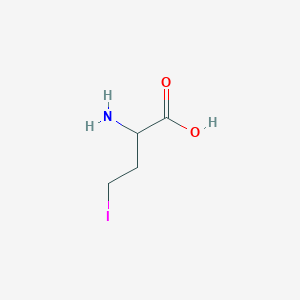
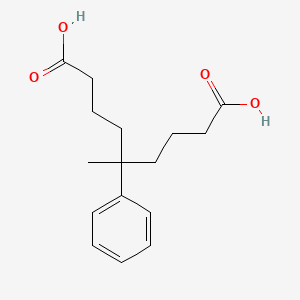
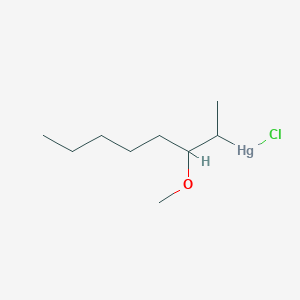


![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
